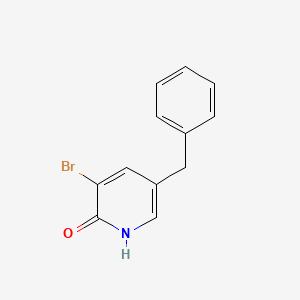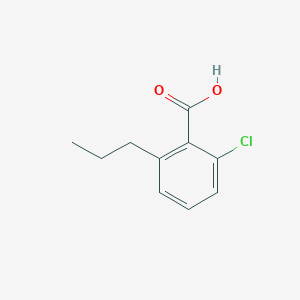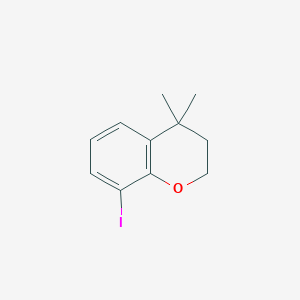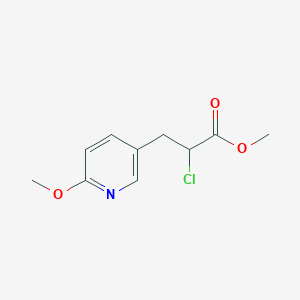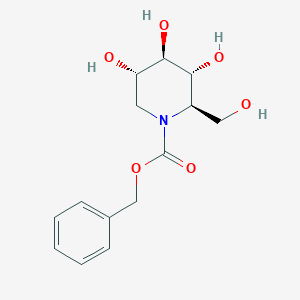
benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound characterized by its multiple hydroxyl groups and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the use of starting materials that contain the piperidine ring structure. The synthetic route may include steps such as hydroxylation, esterification, and protection/deprotection of functional groups. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain natural products allows it to serve as a model compound in biochemical studies.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential as a drug candidate.
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure and reactivity make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups and ester functionality allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2R,3R,4R,5S)-3,4,5-tris(butanoyloxy)-2-[(butanoyloxy)methyl]piperidine-1-carboxylate: This compound has similar structural features but with butanoyloxy groups instead of hydroxyl groups.
Benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(methoxymethyl)piperidine-1-carboxylate: This compound has a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
The uniqueness of benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate lies in its specific arrangement of functional groups, which confer distinct reactivity and biological activity. Its multiple hydroxyl groups and ester functionality make it a versatile compound for various applications.
Properties
Molecular Formula |
C14H19NO6 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
benzyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO6/c16-7-10-12(18)13(19)11(17)6-15(10)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-13,16-19H,6-8H2/t10-,11+,12-,13-/m1/s1 |
InChI Key |
OIBMNXFWGHCZMZ-YVECIDJPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1C(=O)OCC2=CC=CC=C2)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1C(=O)OCC2=CC=CC=C2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Bromo-thiazol-2-yl)-pyrimidin-2-yl]-morpholine](/img/structure/B8393047.png)
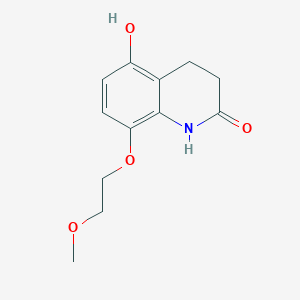

![2-(1,1-Difluoroethyl)-5-Methyl-N-[4-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B8393078.png)
![N-[(3,5-dichlorophenyl)methyl]-2,2-bis(methyloxy)ethanamine](/img/structure/B8393082.png)

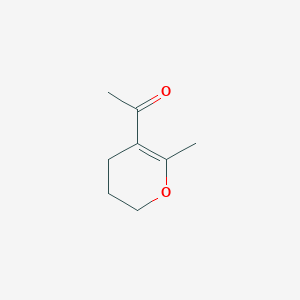
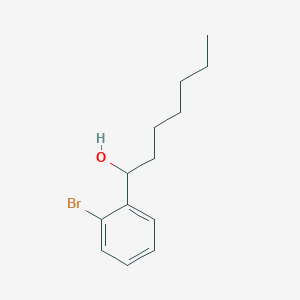
![1-(benzo[d]oxazol-5-yl)-3-isopropyl-1H-pyrazole-5-carboxylic acid](/img/structure/B8393107.png)
